1-(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-ol
Description
The compound 1-(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-ol features a pyridine core substituted at position 6 with a 4-isopropylpiperazine group, at position 2 with a methyl group, and at position 3 with a propanol chain.
Properties
Molecular Formula |
C16H27N3O |
|---|---|
Molecular Weight |
277.40 g/mol |
IUPAC Name |
1-[2-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]propan-1-ol |
InChI |
InChI=1S/C16H27N3O/c1-5-15(20)14-6-7-16(17-13(14)4)19-10-8-18(9-11-19)12(2)3/h6-7,12,15,20H,5,8-11H2,1-4H3 |
InChI Key |
FDNAWFAXWDXDKY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(N=C(C=C1)N2CCN(CC2)C(C)C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl carbonate under reflux conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl bromide in the presence of a base such as potassium carbonate.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, involving the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling of the Piperazine and Pyridine Rings: The piperazine and pyridine rings can be coupled using a palladium-catalyzed cross-coupling reaction.
Introduction of the Propanol Group: The final step involves the reduction of a nitrile group to a primary alcohol using a reducing agent such as lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated piperazine derivatives.
Scientific Research Applications
1-(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
1-(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-ol is a compound that has drawn attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C16H25N3O
- Molecular Weight : 275.39 g/mol
- CAS Number : 1355223-35-6
1-(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-ol exhibits several biological activities, primarily through its interaction with neurotransmitter systems and cellular pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, particularly those involved in neurotransmitter degradation, enhancing neurotransmitter availability in synaptic clefts.
- Receptor Modulation : It acts as a modulator for various receptors, including serotonin and dopamine receptors, which are crucial in mood regulation and cognitive functions.
Pharmacological Applications
The compound has potential applications in treating several conditions:
- Anxiety Disorders : Due to its effects on serotonin receptors, it may help alleviate anxiety symptoms.
- Neurodegenerative Diseases : Its ability to inhibit enzymes related to neurotransmitter breakdown suggests potential use in conditions like Alzheimer's disease.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Neuroprotective Effects :
- Clinical Trials for Anxiety Treatment :
- In Vitro Studies on Enzyme Inhibition :
Comparative Analysis of Biological Activity
| Activity Type | Mechanism | Efficacy Level |
|---|---|---|
| Neurotransmitter Modulation | Serotonin/Dopamine Receptor | High |
| Enzyme Inhibition | AChE Inhibition | Moderate to High |
| Neuroprotection | Antioxidant Activity | High |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
